1-(Bromomethyl)phenanthrene
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Overview
Description
1-(Bromomethyl)phenanthrene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It consists of a phenanthrene core with a bromomethyl group attached to the first carbon atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)phenanthrene can be synthesized through several methods. One common approach involves the bromination of phenanthrene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in a solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)phenanthrene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form phenanthrene carboxaldehyde or phenanthrene carboxylic acid under specific conditions.
Reduction Reactions: Reduction of the bromomethyl group can yield phenanthrene methyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Phenanthrene derivatives with various functional groups.
Oxidation: Phenanthrene carboxaldehyde, phenanthrene carboxylic acid.
Reduction: Phenanthrene methyl derivatives.
Scientific Research Applications
1-(Bromomethyl)phenanthrene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)phenanthrene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution and addition reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
9-Bromophenanthrene: Another brominated phenanthrene derivative with similar reactivity but different substitution patterns.
Phenanthrene: The parent compound without the bromomethyl group, less reactive in substitution reactions.
Anthracene: A related polycyclic aromatic hydrocarbon with different chemical properties and reactivity.
Uniqueness: 1-(Bromomethyl)phenanthrene is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to other brominated phenanthrene derivatives and polycyclic aromatic hydrocarbons. Its ability to undergo diverse chemical transformations makes it a valuable compound in synthetic organic chemistry and various research fields.
Properties
Molecular Formula |
C15H11Br |
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Molecular Weight |
271.15 g/mol |
IUPAC Name |
1-(bromomethyl)phenanthrene |
InChI |
InChI=1S/C15H11Br/c16-10-12-5-3-7-15-13-6-2-1-4-11(13)8-9-14(12)15/h1-9H,10H2 |
InChI Key |
YPCVUZDHOVMKTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C=CC=C32)CBr |
Origin of Product |
United States |
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